molecular formula C15H14N2O2S2 B2708916 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034597-91-4

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2708916
CAS No.: 2034597-91-4
M. Wt: 318.41
InChI Key: WCAHQHQABZRUTI-UHFFFAOYSA-N
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Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of organic chemistry and materials science.

Preparation Methods

The synthesis of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the ethyl linker: The intermediate is then reacted with an ethylating agent under controlled conditions to introduce the ethyl linker.

    Urea formation: Finally, the thiophene-ethyl intermediate is reacted with an isocyanate to form the urea derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    2-(Furan-3-yl)thiophene: This compound lacks the ethyl and urea functionalities, making it less versatile in certain applications.

    3-(Thiophen-2-yl)urea: This compound lacks the furan ring, which may reduce its potential for π-π stacking interactions.

    1-(2-(Thiophen-2-yl)ethyl)-3-(furan-3-yl)urea: This is a positional isomer with potentially different reactivity and biological activity.

The unique combination of furan, thiophene, ethyl, and urea functionalities in this compound makes it a distinctive compound with diverse applications and reactivity.

Properties

IUPAC Name

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-15(17-14-2-1-9-20-14)16-7-5-12-3-4-13(21-12)11-6-8-19-10-11/h1-4,6,8-10H,5,7H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAHQHQABZRUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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